The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves several key steps:
The molecular structure of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide features several notable characteristics:
The structural formula can be represented by the SMILES notation: COc1cc(OC)c(NC(=O)N2CCC3(CC2)N=C(c2ccccc2)C(=O)N3)cc1Cl, indicating its complex arrangement of atoms.
Chemical reactions involving N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide may include:
The mechanism of action for N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is not fully elucidated but may involve:
The physical and chemical properties of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 460.9 g/mol |
| Molecular Formula | C22H23ClN4O4 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
These properties suggest that while specific data on boiling and melting points are not available, the compound is likely stable under standard laboratory conditions.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has potential applications in various scientific fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8